molecular formula C6H12ClN3O B1392885 [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride CAS No. 946667-66-9

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride

Cat. No.: B1392885
CAS No.: 946667-66-9
M. Wt: 177.63 g/mol
InChI Key: HHJBRXVFIGCXRO-UHFFFAOYSA-N
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Description

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Scientific Research Applications

[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride: has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. It serves as a precursor for various functionalized oxadiazoles.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs.

  • Industry: : Utilized in the development of materials with specific properties, such as polymers and coatings.

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar biological entities.

Mode of Action

Oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it’s possible that this compound may interfere with the biochemical pathways of infectious agents.

Result of Action

Based on the anti-infective activities of related 1,2,4-oxadiazole compounds , it’s plausible that this compound may exert similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives. The reaction is usually carried out in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

  • Introduction of the Ethyl Group: : The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Attachment of the Amine Group: : The amine group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the oxadiazole derivative with an appropriate amine precursor under basic conditions.

  • Formation of the Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)

    Dehydrating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Formation of oxadiazole N-oxides

    Reduction: Formation of reduced oxadiazole derivatives

    Substitution: Formation of substituted oxadiazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride
  • [2-(1,2,4-Oxadiazol-5-yl)aniline

Comparison

  • Structural Differences : The presence of different substituents on the oxadiazole ring (e.g., ethyl vs. cyclopropyl) can significantly influence the compound’s properties and reactivity.
  • Biological Activity : Variations in substituents can lead to differences in biological activity and specificity. For example, the ethyl group may enhance lipophilicity, affecting the compound’s ability to cross cell membranes.
  • Synthetic Accessibility : The ease of synthesis and availability of starting materials can vary, impacting the feasibility of large-scale production.

Properties

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-2-6-8-5(3-4-7)9-10-6;/h2-4,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJBRXVFIGCXRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679072
Record name 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244059-31-1, 946667-66-9
Record name 1,2,4-Oxadiazole-3-ethanamine, 5-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1244059-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
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[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
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[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
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[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
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[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
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